Adenosine A1 and A2 Receptor Affinity: Reduced Off-Target Binding vs. Theophylline
6-(7-Theophylline)-3(2H)-pyridazinone demonstrates lower affinity for both A1 and A2 adenosine receptors compared to theophylline [1]. This reduction in adenosine receptor binding is a critical differentiator, as theophylline's clinical utility is limited by adverse effects (e.g., CNS stimulation, cardiac arrhythmias) largely mediated through adenosine receptor antagonism.
| Evidence Dimension | Adenosine A1 and A2 receptor affinity |
|---|---|
| Target Compound Data | Lower affinity than theophylline (exact Ki or IC50 values not reported) |
| Comparator Or Baseline | Theophylline |
| Quantified Difference | Qualitatively lower affinity for both A1 and A2 subtypes |
| Conditions | Radioligand binding assays (methodological details in primary source) |
Why This Matters
Lower adenosine receptor affinity predicts a reduced risk of theophylline-like adverse effects, making this compound a preferred tool for dissecting PDE-mediated bronchodilation from adenosine-dependent side effects.
- [1] National Library of Medicine. 6-(7-theophylline)-3(2H)-pyridazinone. MeSH Supplementary Concept Data. Unique ID: C074676. Registry Number: 139026-57-6. View Source
